

experimental setup for reactions involving 5-Bromo-3,7-dimethyl-1H-indazole

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Compound of Interest

Compound Name: 5-Bromo-3,7-dimethyl-1H-indazole

Cat. No.: B1523633

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An In-Depth Technical Guide to the Experimental Use of **5-Bromo-3,7-dimethyl-1H-indazole** in Synthetic Chemistry

Introduction: Strategic Importance of 5-Bromo-3,7-dimethyl-1H-indazole

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, particularly as a bioisostere of indole.[1][2] Its unique structure allows it to mimic the purine ring of ATP, making it a highly effective hinge-binding motif in various kinase inhibitors.[3] The compound **5-Bromo-3,7-dimethyl-1H-indazole** emerges as a particularly valuable building block for drug discovery professionals. The bromine atom at the C5-position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions.[3] Furthermore, the methyl groups at C3 and C7 provide steric and electronic modifications that can fine-tune a molecule's binding affinity, selectivity, and pharmacokinetic properties.

This guide provides detailed application notes and field-proven protocols for leveraging **5-Bromo-3,7-dimethyl-1H-indazole** in key synthetic transformations. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them with a deep mechanistic understanding.

Physicochemical Properties and Safety Mandates

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Data for **5-Bromo-3,7-dimethyl-1H-indazole**

Property	Value	Source
CAS Number	1031417-71-6	[4]
Molecular Formula	C ₉ H ₉ BrN ₂	[4]
Molecular Weight	225.09 g/mol	[4]
Appearance	Typically a solid powder	
Purity	>97% (typical)	[4]

Hazard Identification and Safe Handling

While a specific Safety Data Sheet (SDS) for the 3,7-dimethyl derivative is not broadly available, data from analogous bromo-indazoles indicates that the compound should be handled with care.[5][6]

- Primary Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[5][7]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[8] Work should be conducted in a well-ventilated chemical fume hood.
- Handling: Avoid generating dust. Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[7]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]
- Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[5] Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 5-position of the indazole is primed for palladium-catalyzed cross-coupling, a powerful and indispensable tool in modern organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds.^[9]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling an organoboron compound with an organic halide.^[9] This reaction is highly valued for its mild conditions and exceptional tolerance of various functional groups, making it a workhorse in the synthesis of complex molecules and compound libraries for structure-activity relationship (SAR) studies.^{[9][10]}

Causality of Reagent Choice:

- **Palladium Catalyst:** [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂, is an excellent choice. The dppf ligand is a bulky, electron-rich ferrocene-based diphosphine that stabilizes the palladium center, promotes the requisite oxidative addition and reductive elimination steps, and is effective for coupling heteroaryl halides.^{[11][12]}
- **Base:** A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the critical transmetalation step in the catalytic cycle.^{[9][10]}
- **Solvent System:** A mixture of an ethereal solvent like 1,2-dimethoxyethane (DME) or 1,4-dioxane with water is commonly used. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.^{[10][11]}

This protocol describes the coupling of **5-Bromo-3,7-dimethyl-1H-indazole** with a generic arylboronic acid.

Materials:

- **5-Bromo-3,7-dimethyl-1H-indazole** (1.0 equiv.)
- Arylboronic acid (1.2 - 1.5 equiv.)
- Pd(dppf)Cl₂ (0.03 - 0.05 equiv.)
- Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)
- 1,2-Dimethoxyethane (DME) or 1,4-Dioxane
- Deionized Water
- Nitrogen or Argon gas supply
- Standard reaction glassware, condenser, and magnetic stirrer

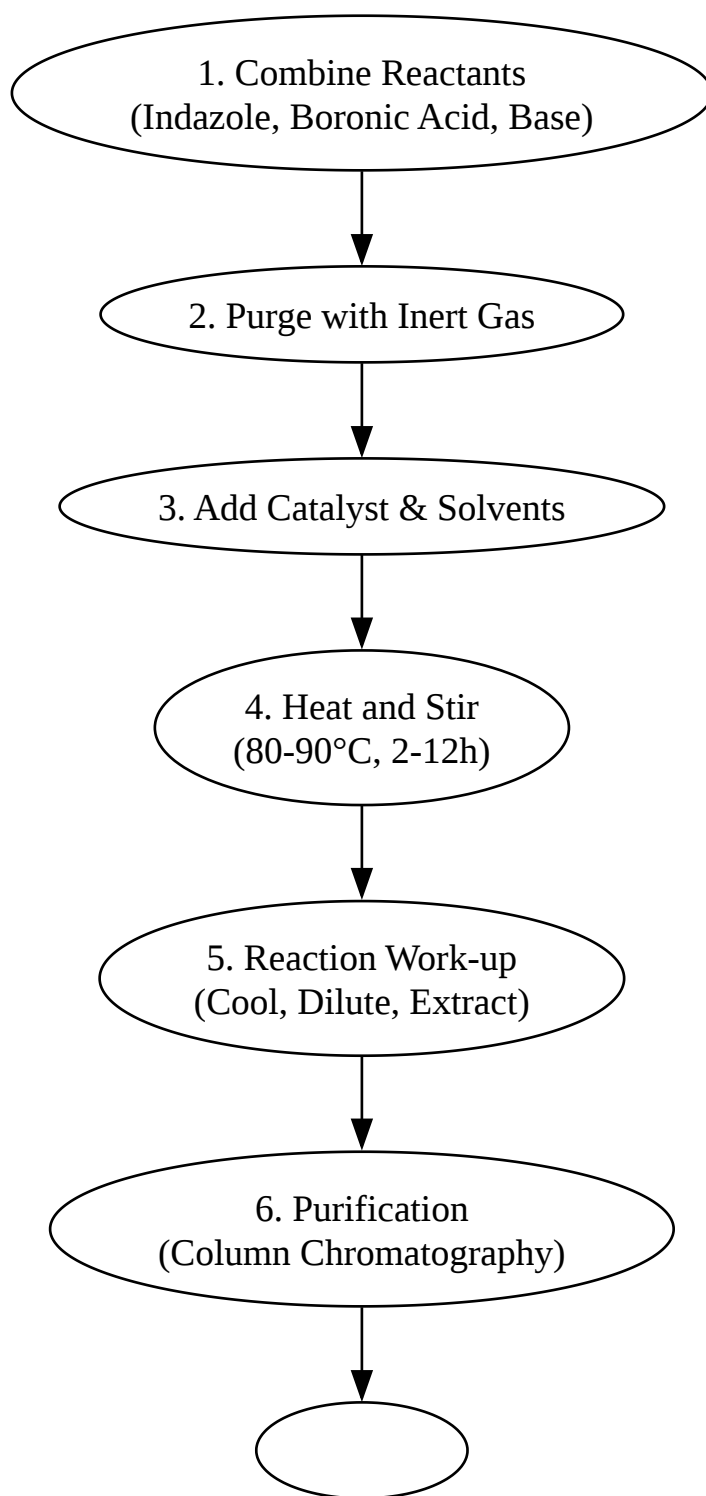
Step-by-Step Procedure:

- **Vessel Preparation:** To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add **5-Bromo-3,7-dimethyl-1H-indazole** (e.g., 225 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
- **Catalyst Addition:** Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (e.g., 22 mg, 0.03 mmol).
- **Solvent Addition:** Using a syringe, add the solvent system, typically a 4:1 mixture of DME:Water (e.g., 4 mL DME, 1 mL Water).
- **Reaction Execution:** Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
[\[12\]](#)
- **Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[\[10\]](#)

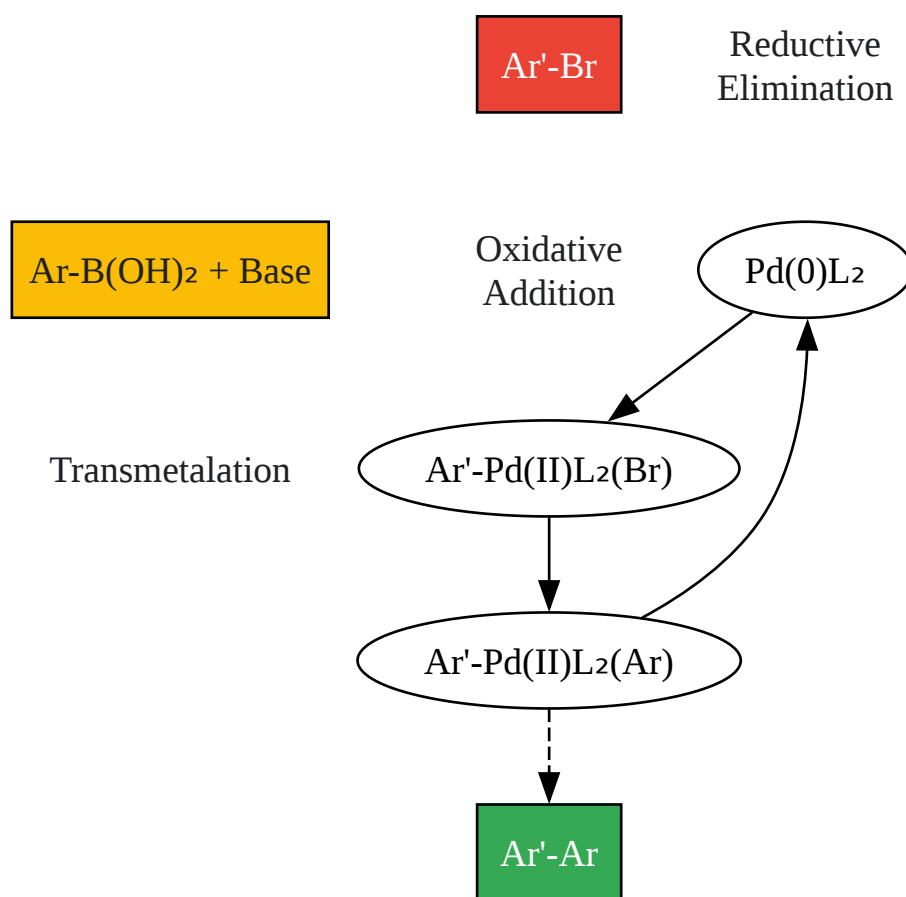
- **Work-up:** Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
- **Washing and Drying:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-3,7-dimethyl-1H-indazole product.

Table 2: Example Reagent Quantities for Suzuki-Miyaura Coupling

Reagent	M.W. (g/mol)	Equiv.	Amount (mmol)	Mass/Vol
5-Bromo-3,7-dimethyl-1H-indazole	225.09	1.0	1.0	225 mg
Phenylboronic Acid	121.93	1.2	1.2	146 mg
Pd(dppf)Cl_2	731.73	0.03	0.03	22 mg
K_2CO_3	138.21	2.0	2.0	276 mg
DME/Water (4:1)	-	-	-	5 mL



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Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[13] This transformation has revolutionized synthetic chemistry, providing a direct and highly efficient route to aryl amines, which are ubiquitous in pharmaceuticals.[13] The reaction's development has overcome the limitations of classical methods, which often required harsh conditions and had limited scope. [13]

Causality of Reagent Choice:

- Catalyst System: For challenging heteroaryl halides, specialized catalyst systems are often required. A combination of a palladium source like $\text{Pd}_2(\text{dba})_3$ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich phosphine ligand such as a biarylphosphine (e.g., XPhos, SPhos) or a Josiphos-type ligand is highly

effective. These ligands facilitate the difficult oxidative addition to the electron-rich indazole and prevent catalyst decomposition.

- **Base:** A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective base. It deprotonates the amine (or the N-H bond in the intermediate complex), which is a key step for both the catalytic cycle to proceed and to generate the active amido-palladium species.
- **Solvent:** Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic intermediates.

This protocol details the coupling of **5-Bromo-3,7-dimethyl-1H-indazole** with a generic primary or secondary amine.

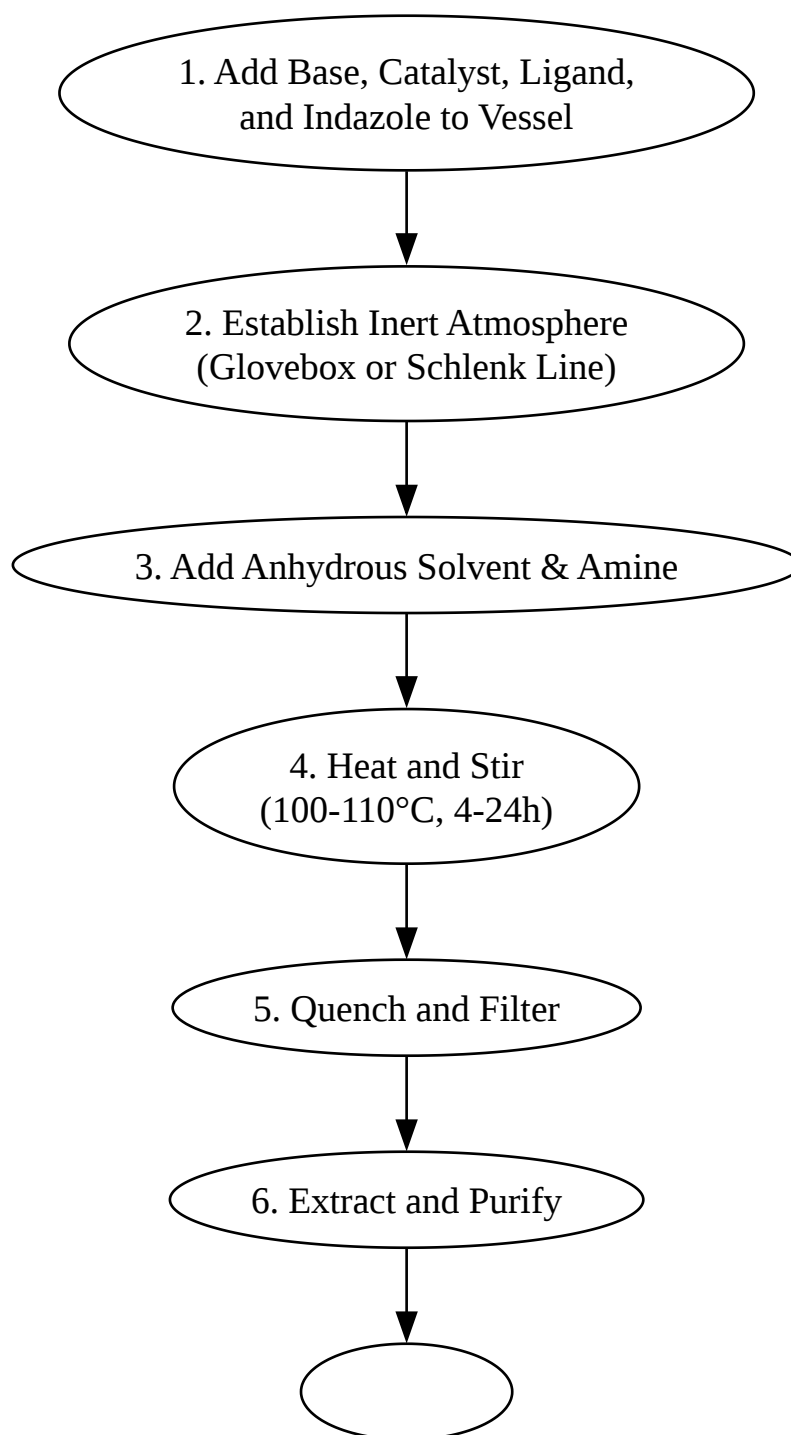
Materials:

- **5-Bromo-3,7-dimethyl-1H-indazole** (1.0 equiv.)
- Amine (primary or secondary) (1.2 - 1.5 equiv.)
- Pd₂(dba)₃ (0.01 - 0.02 equiv.)
- Biarylphosphine Ligand (e.g., XPhos) (0.02 - 0.04 equiv.)
- Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv.)
- Anhydrous Toluene
- Nitrogen or Argon gas supply
- Schlenk tube or similar reaction vessel

Step-by-Step Procedure:

- **Vessel Preparation:** In a glovebox or under a strong flow of inert gas, add NaOtBu (e.g., 135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

- **Reagent Addition:** Add **5-Bromo-3,7-dimethyl-1H-indazole** (225 mg, 1.0 mmol), the ligand (e.g., XPhos, 19 mg, 0.04 mmol), and the palladium source (e.g., Pd₂(dba)₃, 9 mg, 0.01 mmol).
- **Inert Atmosphere:** Seal the tube, remove from the glovebox (if used), and attach to a Schlenk line. Evacuate and backfill with inert gas three times.
- **Solvent and Amine Addition:** Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
- **Reaction Execution:** Place the sealed tube in a preheated oil bath at 100-110 °C and stir.
- **Monitoring:** Monitor the reaction by TLC or LC-MS. These reactions are often complete within 4-24 hours.
- **Work-up:** Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
- **Extraction and Purification:** Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the desired 5-amino-3,7-dimethyl-1H-indazole product.



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Future Directions: C-H Functionalization

Beyond classical cross-coupling, the field of C-H activation offers a more atom-economical approach to functionalization.^[14] While the C-Br bond is the most reactive site, future work

could explore directing-group-assisted C-H functionalization at other positions on the indazole ring, such as C4 or C6, to access novel derivatives.[15] Such strategies, often employing Rhodium or Palladium catalysts, could provide alternative pathways to poly-substituted indazoles.[16]

Conclusion

5-Bromo-3,7-dimethyl-1H-indazole is a high-value, versatile building block for synthetic and medicinal chemists. Its utility is most powerfully expressed through palladium-catalyzed cross-coupling reactions, which provide reliable and modular access to diverse libraries of C5-functionalized indazoles. The detailed Suzuki-Miyaura and Buchwald-Hartwig protocols provided herein are robust starting points for researchers. By understanding the mechanistic principles behind reagent selection, scientists can effectively troubleshoot, optimize, and adapt these powerful reactions to accelerate the discovery and development of novel chemical entities.

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